Imidodicarbonic acid, diethyl ester
Overview
Description
Synthesis Analysis
Imidodicarbonic acid, diethyl ester, and related compounds have been synthesized through various methods. A notable approach involves the direct synthesis from imidodicarbonates employing either Mitsunobu or triflate alkylation techniques. This method has proven effective for N,N-diprotected chiral α-amino acid esters, showcasing the compound's versatility in synthesizing protected amino acids suitable for peptide synthesis (Degerbeck et al., 1992).
Molecular Structure Analysis
The molecular structure of imidodicarbonic acid, diethyl ester, and its derivatives has been characterized through various spectroscopic methods. These analyses provide insights into the compound's functional groups and molecular geometry, essential for understanding its reactivity and properties in different chemical contexts.
Chemical Reactions and Properties
Imidodicarbonic acid, diethyl ester, participates in several chemical reactions, forming a variety of products depending on the reactants and conditions. For instance, its reaction with primary amines can lead to N-alkyl imidates, which subsequently can form amidines or free amines, showcasing its versatility in chemical modifications (Browne & Kent, 1975).
Physical Properties Analysis
The physical properties of imidodicarbonic acid, diethyl ester, and its derivatives, such as melting points, boiling points, and solubility in various solvents, are crucial for their application in different domains. These properties are influenced by the compound's molecular structure and dictate its behavior in synthesis and material applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various chemical reagents, are critical for the compound's application in organic synthesis and material science. Studies have shown that imidodicarbonic acid, diethyl ester, and its derivatives exhibit a wide range of reactivities, making them valuable for synthesizing complex organic molecules and polymers.
Scientific Research Applications
- Specific Scientific Field : Photocatalytic Synthesis of Ester Derivatives .
- Summary of the Application : Ester derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields . They are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone . Therefore, esterification reaction becomes more and more popular in the photochemical field .
- Methods of Application or Experimental Procedures : The reaction mechanisms involve mainly single electron transfer, energy transfer, or other radical procedures . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters . Interconversion of carboxylic acid derivatives, such as acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides, is another practical way . The addition of carboxylic acids to olefins is an important method to produce esters in the industry .
- Summary of the Results or Outcomes Obtained : Recently, photo-induced transformations have attracted much attention in synthetic organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
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Alkylation of Enolate Ions
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Enolates can be alkylated in the alpha position through an SN2 reaction with alkyl halides . This includes preferring a good primary or secondary leaving group .
- Methods of Application or Experimental Procedures : During this reaction an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed . The limitations of SN2 reactions still apply .
- Summary of the Results or Outcomes Obtained : This method provides a route to a wide variety of carboxylic acids and methyl ketones .
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Synthesis of 1,5-Bis-(4-chloro-benzyl)-[1,3,5]triazepane-2,4-dione
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : “Imidodicarbonic acid,1,3-diethyl ester” is used to produce 1,5-Bis-(4-chloro-benzyl)-[1,3,5]triazepane-2,4-dione .
- Methods of Application or Experimental Procedures : The reaction occurs with reagent Xylene and other condition of heating .
- Summary of the Results or Outcomes Obtained : The yield of the reaction is 53% .
Safety And Hazards
properties
IUPAC Name |
ethyl N-ethoxycarbonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-10-5(8)7-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSTLUFSYVLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173290 | |
Record name | Imidodicarbonic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidodicarbonic acid, diethyl ester | |
CAS RN |
19617-44-8 | |
Record name | Imidodicarbonic acid, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019617448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19617-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidodicarbonic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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